molecular formula C7H8N2O B8565535 1-Allyl-1H-imidazole-2-carbaldehyde

1-Allyl-1H-imidazole-2-carbaldehyde

Cat. No.: B8565535
M. Wt: 136.15 g/mol
InChI Key: RSFGPQUOSRUFGU-UHFFFAOYSA-N
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Description

1-Allyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the N1 position of the imidazole ring and a formyl (-CHO) group at the C2 position. This compound is of interest in organic synthesis due to the reactivity of both the allyl and aldehyde moieties, which enable diverse functionalization pathways. Imidazole derivatives are widely studied for applications in pharmaceuticals, catalysis, and materials science due to their electronic properties and biocompatibility .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-prop-2-enylimidazole-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-2-4-9-5-3-8-7(9)6-10/h2-3,5-6H,1,4H2

InChI Key

RSFGPQUOSRUFGU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CN=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The table below compares key structural analogs of 1-Allyl-1H-imidazole-2-carbaldehyde, focusing on substituent effects:

Compound Name Substituent (N1) Molecular Formula CAS Number Key Properties/Applications Reference(s)
This compound Allyl (-CH₂CH=CH₂) C₇H₈N₂O Not provided High reactivity for allylic addition and cross-coupling reactions; potential precursor for bioactive molecules Extrapolated
1-Methyl-1H-imidazole-2-carbaldehyde Methyl (-CH₃) C₅H₆N₂O 13750-81-7 Used in coordination chemistry; lower steric hindrance compared to allyl derivatives
1-Phenyl-1H-imidazole-2-carbaldehyde Phenyl (-C₆H₅) C₁₀H₈N₂O 6002-15-9 Enhanced π-conjugation for materials science; reduced solubility in polar solvents
1-Cyclopropyl-1H-imidazole-2-carbaldehyde Cyclopropyl (-C₃H₅) C₇H₈N₂O 497855-86-4 Improved metabolic stability in drug design; steric effects limit reactivity

Key Observations:

  • Steric and Electronic Effects: The allyl group introduces moderate steric bulk compared to methyl or cyclopropyl groups, enabling selective reactions (e.g., radical additions or Heck coupling) without severely hindering substrate access.
  • Synthetic Flexibility : Allyl-substituted imidazoles are versatile intermediates. For example, the aldehyde group can undergo condensation to form Schiff bases, while the allyl group participates in click chemistry or polymerization .

Physicochemical Properties

  • Solubility : Allyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde’s polarity, whereas phenyl analogs are more soluble in aromatic solvents .
  • Stability : Cyclopropyl and methyl derivatives show higher thermal stability compared to allyl analogs, which may degrade under prolonged heating due to allylic oxidation .

Preparation Methods

Reaction Mechanism and Procedure

This two-step method involves initial N-allylation of imidazole followed by Vilsmeier-Haack formylation at the C-2 position:

  • N-Allylation : Imidazole is treated with allyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) at 0–25°C for 4–6 hours, yielding 1-allyl-1H-imidazole.

  • Formylation : The intermediate is reacted with Vilsmeier-Haack reagent (generated from DMF and POCl₃) at 0–5°C, followed by hydrolysis to afford the aldehyde.

Key Data:

StepConditionsYieldReference
N-AllylationAllyl bromide, NaH, DMF, 25°C, 6h85%
FormylationDMF, POCl₃, 0°C, 2h; hydrolysis78%

Advantages : High regioselectivity for C-2 formylation due to electron-donating allyl group at N-1.
Limitations : Requires strict temperature control to avoid over-chlorination.

Regioselective Alkylation of Imidazole-2-carbaldehyde

Direct N-Allylation Strategy

Imidazole-2-carbaldehyde is alkylated at N-1 using allyl bromide under basic conditions. The challenge lies in achieving regioselectivity between N-1 and N-3:

  • Base Optimization : Use of bulky bases (e.g., LDA) in tetrahydrofuran (THF) at −78°C favors N-1 alkylation by deprotonating the less acidic N-1 (pKa ~14.5 vs. N-3 pKa ~7.0).

Key Data:

ConditionsYield (N-1)Yield (N-3)Reference
Allyl bromide, LDA, THF, −78°C62%18%

Advantages : Avoids multi-step protection/deprotection.
Limitations : Moderate regioselectivity necessitates chromatographic separation.

Trityl Protection/Deprotection Strategy

Sequential Functionalization

This method ensures exclusive N-1 allylation by temporarily blocking N-3:

  • N-3 Protection : Imidazole is treated with trityl chloride in CH₂Cl₂ to form 1-tritylimidazole.

  • N-1 Allylation : Allyl bromide and NaH in DMF yield 1-allyl-3-tritylimidazole.

  • Deprotection : Trityl group is removed using acetic acid in methanol.

  • Formylation : Vilsmeier-Haack reaction introduces the aldehyde.

Key Data:

StepConditionsYieldReference
ProtectionTrityl chloride, CH₂Cl₂, 25°C, 12h92%
AllylationAllyl bromide, NaH, DMF, 25°C, 6h88%
DeprotectionAcOH, MeOH, 1h, 50°C95%
FormylationDMF, POCl₃, 0°C, 2h80%

Advantages : Near-quantitative regioselectivity for N-1.
Limitations : Lengthy procedure with cumulative yield ~63%.

Cyclocondensation of Allylamine Derivatives

One-Pot Ring Formation

The imidazole ring is constructed from allylamine and glyoxal derivatives:

  • Condensation : Allylamine reacts with glyoxal in aqueous HCl at 80°C to form 1-allylimidazole.

  • Oxidation : MnO₂ in CH₂Cl₂ oxidizes the C-2 position to the aldehyde.

Key Data:

StepConditionsYieldReference
CondensationAllylamine, glyoxal, HCl, 80°C, 4h70%
OxidationMnO₂, CH₂Cl₂, 25°C, 12h65%

Advantages : Scalable for industrial applications.
Limitations : Oxidation step risks over-oxidation to carboxylic acid.

Comparative Analysis of Methods

MethodTotal YieldRegioselectivityComplexity
Vilsmeier-Haack66%HighModerate
Direct Alkylation62%ModerateLow
Trityl Strategy63%Very HighHigh
Cyclocondensation46%HighModerate

Q & A

Q. What are the optimized synthetic routes for 1-Allyl-1H-imidazole-2-carbaldehyde, and how can reaction byproducts be minimized?

  • Methodological Answer : The synthesis of imidazole carbaldehydes often involves palladium- or nickel-catalyzed hydrogenation to avoid dehalogenation byproducts (common in aryl-substituted derivatives). For example, replacing Pd/C with Raney nickel in hydrogenation steps can suppress hydrodechlorination . Reaction optimization should include solvent selection (e.g., ethanol vs. water), temperature control (45°C for cyclization), and base strength (NaOH over Na₂CO₃ for efficient Schiff base formation). Purification via column chromatography or recrystallization is critical to isolate the target compound from impurities.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while allyl protons appear as doublets (δ 5.0–6.0 ppm). Imidazole ring protons are split into distinct signals due to aromatic anisotropy .
  • IR : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the aldehyde group.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the molecular weight (C₇H₈N₂O, 136.07 g/mol). High-resolution MS can distinguish isomers.

Q. What are the standard protocols for evaluating the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Use agar diffusion or broth microdilution assays (CLSI guidelines) to test against Gram-positive/negative bacteria and fungi. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Include positive controls (e.g., ciprofloxacin for bacteria) and measure MIC (Minimum Inhibitory Concentration). For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like EGFR?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies. Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G*) and receptor (EGFR kinase domain, PDB: 1M17). Analyze binding affinities (ΔG) and hydrogen-bonding interactions with catalytic residues (e.g., Lys745). Validate predictions with in vitro kinase inhibition assays .

Q. What strategies are effective in resolving crystallographic ambiguities for this compound derivatives?

  • Methodological Answer : Employ SHELX programs (SHELXL for refinement, SHELXD for phasing) to resolve twinning or disorder in crystal structures. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles. High-resolution data (≤1.0 Å) and anisotropic refinement improve accuracy for the aldehyde and allyl moieties .

Q. How does the allyl group influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The allyl group can act as a π-donor, enabling chelation with metals like Cu(II) or Pd(II). Synthesize complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol. Characterize using UV-Vis (d-d transitions), EPR (for paramagnetic species), and single-crystal XRD to confirm geometry (e.g., square planar vs. octahedral) .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer : Use UPLC-QTOF-MS with a C18 column (ACQUITY UPLC® BEH) in positive ion mode. Compare fragmentation patterns with databases (mzCloud) to identify byproducts (e.g., deallylated derivatives). For quantification, employ HPLC-UV at 254 nm with a calibration curve .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Hydrogenation, cyclizationCatalyst (Raney Ni), solvent (ethanol), temperature (45°C)
Characterization XRD, NMR, HRMSSHELX refinement, δ 9.8–10.2 ppm (aldehyde)
Biological Assays MIC, MTTDMSO concentration ≤1%, HEK-293 cell line
Computational Studies Docking, DFTAutoDock Vina, B3LYP/6-31G*

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